Thin-Film LCOE: CdTe vs. CIGS
In a 2025 review of thin-film photovoltaic technologies, system-level cost modeling shows that cadmium telluride (CdTe) offers the most competitive levelized cost of electricity (LCOE) among established thin-film technologies at $38 to $65 per megawatt-hour (MWh), which is on par with or lower than crystalline silicon ($38 to $78/MWh) [1]. In direct comparison, copper indium gallium selenide (CIGS) systems are estimated in the high $50s per MWh due to scale and materials constraints [1]. This quantifies CdTe's economic advantage in large-scale solar deployments.
| Evidence Dimension | Levelized Cost of Electricity (LCOE) |
|---|---|
| Target Compound Data | CdTe: $38 to $65 per MWh |
| Comparator Or Baseline | CIGS: high $50s per MWh; c-Si: $38 to $78 per MWh |
| Quantified Difference | CdTe LCOE is at least ~$10/MWh lower than CIGS and overlaps the low end of c-Si |
| Conditions | System-level cost modeling based on commercial production scale and material constraints, 2025 analysis. |
Why This Matters
For utility-scale solar procurement, CdTe's lower LCOE translates directly to reduced electricity generation costs, making it the economically preferred thin-film option over CIGS for cost-sensitive projects.
- [1] Thin-film solar photovoltaics: Trends and future directions. ScienceDirect, 2025. (LCOE modeling: CdTe $38-65/MWh; CIGS high $50s/MWh; c-Si $38-78/MWh). View Source
